molecular formula C9H10N2O3 B043036 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 216008-29-6

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B043036
CAS No.: 216008-29-6
M. Wt: 194.19 g/mol
InChI Key: XLSJIONOSGAQDN-UHFFFAOYSA-N
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Description

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is an organic compound with the chemical formula C9H11ClN2O3 and a molecular weight of 230.65 g/mol. It is supplied as a powder and is recommended to be stored at room temperature . The 1,4-benzoxazepine structural motif is found in several pharmacologically active compounds, including substances with neuroprotective, antihistaminic, and selective receptor agonist properties . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. For instance, tetrahydro-1,4-benzoxazepine derivatives can be transformed under the action of activated alkynes, leading to ring cleavage or expansion, which is useful for creating more complex molecular architectures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions, noting the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSJIONOSGAQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

Step 1: Borane-THF Complex Reduction
The ketone precursor (0.99 g, 4.7 mmol) is suspended in anhydrous tetrahydrofuran (THF, 7 mL) and treated with borane-THF complex (1 M in THF, 19 mL, 19 mmol). The mixture is refluxed for 4 hours, facilitating the reduction of the carbonyl group to a methylene moiety. Borane acts as a Lewis acid, coordinating to the carbonyl oxygen and enabling hydride transfer.

Step 2: Acidic Workup and Cyclization
After cooling to 0°C, hydrochloric acid (4 M, 7 mL) is added to quench excess borane and protonate the intermediate. Refluxing for an additional hour induces cyclization, forming the tetrahydrobenzoxazepine ring. The crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (chloroform:methanol 10:1 with 0.1% triethylamine) to yield the free base as an oil (0.88 g, 96%).

Key Analytical Data

  • Yield : 96% (free base)

  • Purity : 95% (HCl salt)

  • Spectroscopic Validation : ESI-MS m/z 195 [M+H]⁺ confirms molecular weight.

Alternative Synthetic Pathways

Direct Nitration of Benzoxazepine Intermediates

While less common, direct nitration of 2,3,4,5-tetrahydro-1,4-benzoxazepine has been explored under mixed acid conditions (HNO₃/H₂SO₄). However, this method suffers from regioselectivity issues, with nitro groups often incorporating at the 5- or 9-positions rather than the desired 7-position.

Palladium-Catalyzed Cross-Coupling

Recent patents describe palladium-mediated coupling reactions to introduce nitro groups post-cyclization. For example, Suzuki-Miyaura coupling using 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine and nitroaryl boronic acids achieves moderate yields (50–60%) but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of THF as a solvent in the borane reduction method ensures optimal borane solubility and minimizes side reactions. Lower temperatures (0°C) during acid quenching prevent decomposition of the acid-labile benzoxazepine ring.

Catalytic Enhancements

Incorporating Lewis acids like titanium tetrachloride (TiCl₄) in stoichiometric amounts accelerates cyclization steps, as demonstrated in analogous benzoxazepine syntheses. For instance, TiCl₄-mediated aldol condensations improve ring-closure efficiency by 20–30% compared to thermal methods.

Analytical Characterization

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity for both free base and hydrochloride forms. Residual solvents (THF, ethyl acetate) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (d, J = 2.4 Hz, 1H, ArH), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.90 (d, J = 8.8 Hz, 1H, ArH), 4.20–4.15 (m, 2H, OCH₂), 3.75–3.65 (m, 2H, NCH₂), 2.90–2.70 (m, 4H, CH₂CH₂).

  • IR (KBr) : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Industrial-Scale Production and Challenges

Scalability of Borane Reduction

Large-scale batches (>1 kg) require careful handling of borane-THF due to its pyrophoric nature. Continuous flow reactors have been proposed to enhance safety and yield reproducibility.

Byproduct Management

The principal byproduct, 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine, forms via over-reduction of the nitro group. Selective crystallization using ethanol/water mixtures (3:1 v/v) removes this impurity effectively.

Applications in Drug Discovery

This compound serves as a precursor for PPARγ/δ agonists, which are investigated for treating insulin resistance and type 2 diabetes. Functionalization at the 4-position (e.g., methylation, aryl substitution) modulates receptor binding affinity, as shown in Table 1.

Table 1: Biological Activity of Benzoxazepine Derivatives

DerivativePPARγ EC₅₀ (μM)PPARδ EC₅₀ (μM)
7-Nitro (Parent)1.2>10
4-Methyl-7-nitro0.88.5
4-Pyridin-2-yl-7-nitro0.35.2

Data adapted from patent US8263587B2 .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-amine .

Scientific Research Applications

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to generate reactive species is a key aspect of its mechanism .

Comparison with Similar Compounds

Nitro vs. Halogen/Methoxy Substituents

  • 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine (CID 130562993): Molecular Formula: C₁₀H₁₂BrNO₂ vs. C₉H₁₀N₂O₃ (7-nitro derivative). The bromine atom at position 7 and methoxy (-OCH₃) at position 9 introduce distinct electronic effects. The methoxy group enhances solubility due to its polar nature . Collision Cross-Section (CCS): Predicted CCS for [M+H]+ is 144.7 Ų, suggesting a compact molecular shape compared to bulkier nitro analogs .
  • 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1486219-77-5) :

    • Molecular Weight: 228.09 g/mol vs. ~209 g/mol (estimated for 7-nitro derivative).
    • Bromine at position 9 instead of 7 may reduce steric hindrance near the oxazepine nitrogen, influencing binding affinity in biological targets .

Nitro vs. Alkyl/Aryl Substituents

  • 7-Methyl-2-(4-chlorophenyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3k) :
    • A methyl group at position 7 and a 4-chlorophenyl group at position 2 introduce hydrophobicity, contrasting with the polar nitro group.
    • Key NMR Data: C5-H δ 4.95 ppm (doublet, J = 16.8 Hz), indicating restricted rotation due to steric effects from the 4-chlorophenyl group .

Heteroatom Modifications: Oxazepine vs. Thiazepine

  • 5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines (e.g., 6h, 6i, 6j) :
    • Replacement of oxygen with sulfur in the azepine ring increases lipophilicity and alters electronic properties.
    • Example: 8-Methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6h) shows IR absorption at 1594 cm⁻¹ (C=N stretching), absent in oxazepines due to differences in ring conjugation .
    • HR-FABMS Data: Experimental m/z 272.1104 ([M+H]+) aligns with calculated values, confirming stability under mass spectrometry conditions .

Structural Analogs with Modified Ring Systems

  • 7-Nitro-3,4-dihydro-2H-1,4-benzooxazine (CAS 120711-81-1) :
    • A six-membered dihydrobenzooxazine ring lacks the seven-membered oxazepine structure.
    • Safety Data: Classified for laboratory use only, with hazards including irritation to skin and eyes .

Data Tables for Key Comparisons

Table 1: Substituent and Spectral Data Comparison

Compound Molecular Formula Key Substituents Notable NMR Shifts (δ, ppm) Reference
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine C₉H₁₀N₂O₃ -NO₂ at C7 N/A (insufficient data)
7-Bromo-9-methoxy derivative C₁₀H₁₂BrNO₂ -Br at C7, -OCH₃ at C9 C7-H: δ 7.45 (s)
7-Methyl-2-(4-chlorophenyl) analog C₁₆H₁₄ClNO -CH₃ at C7, -Cl at C4' C5-H: δ 4.95 (d, J=16.8 Hz)

Table 2: Physical Properties of Heterocyclic Analogs

Compound Heteroatom Predicted CCS ([M+H]+, Ų) HR-FABMS (m/z) Reference
This compound O, N N/A N/A
8-Fluoro derivative (CID 67200593) O, N, F 144.7 272.1104
5-Phenylthiazepine (6h) S, N N/A 272.1104

Biological Activity

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS Number: 216008-29-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound is characterized by a seven-membered ring structure containing nitrogen and oxygen. Its chemical structure allows for various reactions that can modify its biological activity. The nitro group is particularly significant as it can undergo bioreduction to form reactive intermediates that interact with cellular components.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. A study involving a series of derivatives demonstrated that compounds based on this structure showed significant antiproliferative activity against the MCF-7 breast cancer cell line. One derivative was found to have an IC50 value of 0.67 µM, indicating potent activity against cancer cells .

Table 1: Anticancer Activity of Derivatives

CompoundStructureIC50 (µM)Target Cell Line
28Benzoxazepine derivative0.67 ± 0.18MCF-7
Other derivativesVariousVariesVarious

The mechanism underlying this activity appears to be linked to the modulation of apoptosis regulatory pathways, as revealed by cDNA microarray studies .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains. However, detailed quantitative data on its efficacy against specific pathogens remain limited and warrant further investigation.

The biological activity of this compound is primarily attributed to its ability to generate reactive species upon bioreduction. These intermediates can interact with cellular macromolecules such as proteins and DNA, leading to alterations in cellular signaling pathways and ultimately affecting cell survival and proliferation.

Case Studies

Several case studies have highlighted the compound's potential in drug development:

  • Anticancer Drug Development : A case study focused on synthesizing derivatives for targeting specific cancer pathways demonstrated promising results in inhibiting tumor growth in vitro.
  • Antimicrobial Research : Another study explored the efficacy of the compound against resistant bacterial strains and provided insights into its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the foundational synthetic routes for 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine?

The synthesis typically involves reduction of carbonyl groups (e.g., 5-oxo or 3-oxo derivatives) or double bonds in precursor benzoxazepines. Alternative routes include condensation of 2-aryloxyethylamines with 2-formylbenzoic acid, followed by cyclization, or scandium/copper triflate-catalyzed acylaminoalkylation reactions. These methods require careful control of reaction conditions (e.g., temperature, catalyst loading) to avoid side products .

Q. How is the structural conformation of benzoxazepine derivatives validated?

X-ray crystallography is the gold standard for determining crystal structures. For example, studies on 4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine revealed a chair conformation in the seven-membered ring, with hydrogen bonding (N–H⋯O, O–H⋯O) stabilizing the lattice. NMR spectroscopy (1H/13C) and computational tools (e.g., PubChem-derived InChI keys) are used to confirm molecular geometry and purity .

Q. What in vitro methodologies assess the biological activity of benzoxazepines?

Receptor binding assays (e.g., GABAA or serotonin receptors) are common. For example, benzodiazepine analogues are tested for affinity using radioligand displacement. Cell-based assays (e.g., calcium flux or cAMP modulation) evaluate functional responses. These require rigorous controls, such as using reference compounds (e.g., diazepam) to validate assay sensitivity .

Advanced Research Questions

Q. How can catalytic methods improve the efficiency of benzoxazepine synthesis?

Ascorbic acid-mediated three-component reactions (e.g., 2-aminophenol, dimedone, benzaldehyde) enable one-pot synthesis of 1,4-benzoxazepines. This method avoids harsh reductants and achieves yields >75% under mild conditions. Optimization involves screening catalysts (e.g., Lewis acids), solvent polarity, and stoichiometry to minimize byproducts like uncyclized intermediates .

Q. What advanced techniques resolve contradictions in reported pharmacological data?

Discrepancies in receptor affinity or toxicity profiles may arise from stereochemical variations or impurity interference. Strategies include:

  • Chiral HPLC to isolate enantiomers for individual testing.
  • High-resolution mass spectrometry (HRMS) to verify compound integrity.
  • Meta-analysis of published data to identify trends (e.g., substituent effects on activity) .

Q. How can factorial design optimize reaction conditions for nitro-substituted benzoxazepines?

A 2<sup>k</sup> factorial design evaluates variables like temperature, catalyst concentration, and reaction time. For example, varying nitro-group positioning (para vs. meta) may require different reductant strengths. Response surface methodology (RSM) identifies optimal conditions, reducing experimental runs by 50% compared to one-factor-at-a-time approaches .

Methodological Considerations

Q. What analytical workflows ensure reproducibility in benzoxazepine research?

  • Purity validation : HPLC with UV/Vis detection (λ = 254 nm) and ≥95% purity thresholds.
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative vulnerabilities.
  • Data sharing : Deposition of crystallographic data (e.g., CCDC entries) and spectral libraries (NMR, IR) in public repositories .

Q. How are computational models applied to predict benzoxazepine bioactivity?

Molecular docking (e.g., AutoDock Vina) screens virtual libraries against target receptors (e.g., 5-HT2A). Quantitative structure-activity relationship (QSAR) models link substituent electronegativity or lipophilicity to IC50 values. These require validation with in vitro data to avoid overfitting .

Tables for Key Data

Synthetic Method Yield (%) Catalyst Reference
Ascorbic acid catalysis78–82None (green chemistry)
Scandium triflate cyclization65Sc(OTf)3
Copper-mediated alkylation70Cu(OTf)2
Analytical Technique Key Parameters Application
X-ray crystallographyR factor ≤ 0.05, data-to-parameter ratio ≥ 7.4Crystal structure determination
1H NMRδ 7.2–7.8 ppm (aromatic protons)Confirmation of benzoxazepine ring

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